PB-22 8-Hydroxyisoquinoline Isomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

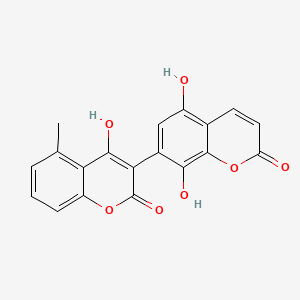

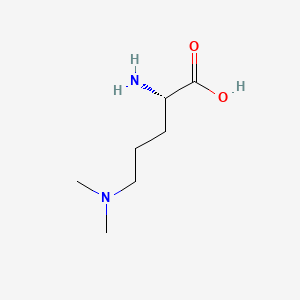

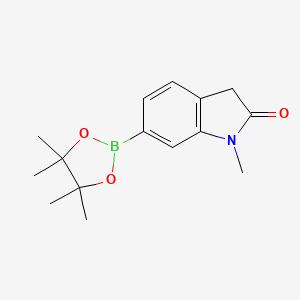

PB-22 8-ヒドロキシイソキノリン異性体は、JWH 018のような強力なアミノアルキルインドールと構造的に類似した合成カンナビノイドです。 JWH 018とは、JWH 018のナフタレン基が8-ヒドロキシキノリンに置き換わっている点が異なります 。 この化合物は主に法医学的および研究目的で使用されます .

準備方法

合成経路と反応条件

PB-22 8-ヒドロキシイソキノリン異性体の合成には、1-ペンチル-1H-インドール-3-カルボン酸と8-ヒドロキシイソキノリンのエステル化が含まれます 。 この反応は通常、ジシクロヘキシルカルボジイミド (DCC) などの脱水剤と、ジクロロメタンなどの有機溶媒中の4-ジメチルアミノピリジン (DMAP) などの触媒を必要とします .

工業生産方法

PB-22 8-ヒドロキシイソキノリン異性体の工業生産方法は、主に研究と法医学的用途で使用されているため、よく文書化されていません。 大規模な合成は、収率と純度を最適化して、ラボでの合成と同様の経路に従う可能性が高いです。

化学反応の分析

反応の種類

PB-22 8-ヒドロキシイソキノリン異性体は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化できます。

還元: 水素化アルミニウムリチウムなどの還元剤を使用して還元できます。

置換: インドール環またはイソキノリン環で求核置換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化アルミニウムリチウム。

置換: メタノール中のメトキシドナトリウムなどの求核剤。

生成される主な生成物

酸化: インドール環またはイソキノリン環の酸化誘導体。

還元: エステルまたはケトン基の還元形態。

置換: インドール環またはイソキノリン環の置換誘導体。

科学研究アプリケーション

PB-22 8-ヒドロキシイソキノリン異性体は、次のようなさまざまな科学研究アプリケーションで使用されています。

化学: 合成カンナビノイドの同定と識別のための分析化学における基準物質として.

生物学: 合成カンナビノイドの生物系との相互作用の研究。

医学: 潜在的な治療的用途と毒性効果の調査。

科学的研究の応用

PB-22 8-hydroxyisoquinoline isomer is used in various scientific research applications, including:

Biology: Studying the interaction of synthetic cannabinoids with biological systems.

Medicine: Investigating potential therapeutic applications and toxicological effects.

Industry: Used in forensic toxicology to detect and analyze synthetic cannabinoid use.

作用機序

PB-22 8-ヒドロキシイソキノリン異性体の作用機序には、脳および末梢組織のカンナビノイド受容体への結合が含まれます。 この結合は、自然発生するカンナビノイドの効果を模倣し、神経伝達物質の放出と生理学的反応の変化につながります 。 特定の分子標的としては、エンドカンナビノイド系の一部であるCB1受容体とCB2受容体があります .

類似の化合物との比較

類似の化合物

JWH 018: 8-ヒドロキシキノリンではなく、ナフタレン基を持つ強力な合成カンナビノイド.

5F-PB-22: 類似の構造的特徴を持つPB-22のフッ素化類似体.

BB-22: PB-22の類似体で、構造的に類似しています.

独自性

PB-22 8-ヒドロキシイソキノリン異性体は、JWH 018や5F-PB-22などの他の合成カンナビノイドとは異なり、8-ヒドロキシキノリン基が存在することで特徴付けられます 。 この構造的な違いは、カンナビノイド受容体での結合親和性と活性に影響を与える可能性があり、研究と法医学的分析に貴重な化合物となります .

類似化合物との比較

Similar Compounds

JWH 018: A potent synthetic cannabinoid with a naphthalene group instead of 8-hydroxyquinoline.

5F-PB-22: A fluorinated analog of PB-22 with similar structural features.

Uniqueness

PB-22 8-hydroxyisoquinoline isomer is unique due to the presence of the 8-hydroxyquinoline group, which differentiates it from other synthetic cannabinoids like JWH 018 and 5F-PB-22 . This structural difference may influence its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic analysis .

特性

IUPAC Name |

isoquinolin-8-yl 1-pentylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(18-9-4-5-10-21(18)25)23(26)27-22-11-7-8-17-12-13-24-15-19(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEZWMICUGXUDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018132 |

Source

|

| Record name | PB-22 8-hydroxyisoquinoline isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)